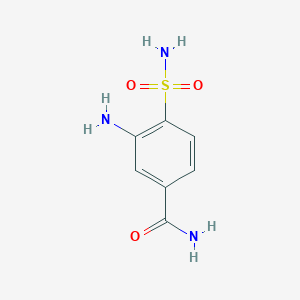

3-Amino-4-sulfamoylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-sulfamoylbenzamide is an organic compound with the molecular formula C7H9N3O3S and a molecular weight of 215.23 g/mol It is characterized by the presence of an amino group, a sulfamoyl group, and a benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-sulfamoylbenzamide typically involves the reaction of 3-nitro-4-sulfamoylbenzoic acid with ammonia or an amine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound . Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or chemical reductants such as iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Amide Bond Modifications

The benzamide moiety undergoes coupling with diverse amines and amino acids using carbodiimides (EDCI/HOAT):

-

Reaction with propylamine yields N-propyl-4-sulfamoylbenzamide (83% yield) .

-

Amino acid derivatives (e.g., alanine, glycine) form water-soluble analogs via sodium salt formation .

Sulfamoyl Group Reactivity

The sulfamoyl (-SO₂NH₂) group participates in:

-

Alkylation : Reaction with 3,4-difluorobromobenzene forms N-alkylated derivatives .

-

Acylation : Methyl chloroformate introduces acetyl groups, enhancing metabolic stability (e.g., compound 24 in ).

Metabolic Stability

-

Liver Microsomes : Half-lives range from 29.3 min (rat) to 74.4 min (human) for derivatives like compound 3 .

-

Plasma Stability : Over 84% of compounds remain intact after 4 hrs in rat/human plasma .

pH-Dependent Behavior

-

Acid Hydrolysis : The sulfamoyl group decomposes under strong acidic conditions (e.g., HCl, 100°C) .

-

Base Stability : Resists hydrolysis at pH 8–10, critical for oral bioavailability .

Antiviral Activity

-

HBV Capsid Inhibition : 3,4-Difluoro derivatives (e.g., compound 3 ) show EC₅₀ = 0.41–8.58 µM, outperforming monofluoro analogs .

-

Morphological Changes : Electron microscopy confirms disrupted capsid assembly with 20 µM treatment .

Enzyme Inhibition

-

Carbonic Anhydrases : K₁ values range from 5.3 nM (hCA II) to 334 nM (hCA IX) .

-

Bacterial Enzymes : Micromolar inhibition observed for Vibrio cholerae γ-CA (IC₅₀ = 0.27–4.45 µM) .

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Mechanism of Action

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play critical roles in physiological processes such as respiration and pH regulation. Inhibitors of carbonic anhydrases have been utilized in treating conditions like glaucoma, epilepsy, and altitude sickness. The 3-amino-4-sulfamoylbenzamide compound has been identified as a potent inhibitor of various human carbonic anhydrase isoforms, particularly hCA II and hCA IX, which are associated with intraocular pressure regulation and tumor growth, respectively .

Research Findings

Studies have shown that derivatives of this compound exhibit low nanomolar inhibitory activity against human carbonic anhydrases. For instance, modifications to the benzamide structure with amino acid moieties significantly enhance water solubility and bioavailability for topical administration in ocular applications . This property is crucial for developing effective treatments for glaucoma where localized drug delivery is necessary.

Pharmaceutical Applications

Therapeutic Uses

The compound's ability to inhibit carbonic anhydrases suggests potential applications in treating several conditions:

- Glaucoma : By reducing intraocular pressure through inhibition of hCA II.

- Epilepsy : Targeting hCA VII may help manage neuropathic pain associated with seizures.

- Cancer : Inhibiting hCA IX can impede tumor growth by disrupting the tumor microenvironment .

Case Studies

Research has indicated that compounds similar to this compound have been effective in preclinical models for reducing tumor size and improving patient outcomes in glaucoma treatment. For example, a study demonstrated the efficacy of sulfonamide-based inhibitors in lowering intraocular pressure significantly more than traditional treatments .

Synthesis and Structure-Activity Relationship

Chemical Synthesis

The synthesis of this compound involves coupling reactions between 4-sulfamoylbenzoic acid and various amines or amino acids. This method allows for the exploration of structure-activity relationships (SAR), which is essential for optimizing the pharmacological properties of the compound .

Structure-Activity Insights

The incorporation of different substituents on the benzamide ring influences both the inhibitory potency against carbonic anhydrases and the solubility profile of the compounds. For instance, certain amino acid derivatives have shown enhanced solubility and stability, making them more suitable for pharmaceutical formulations .

Comparative Data Table

| Property | This compound | Other Sulfonamide Compounds |

|---|---|---|

| Inhibition Potency (hCA II) | Low nanomolar range | Varies (higher in some cases) |

| Solubility | Enhanced with amino acid moieties | Generally lower |

| Therapeutic Uses | Glaucoma, epilepsy, cancer | Similar but varies by compound |

| Side Effects | Lower compared to acetazolamide | Varies widely |

Mecanismo De Acción

The mechanism of action of 3-Amino-4-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to various biological effects . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

3-Amino-4-sulfamoylbenzamide can be compared with other similar compounds, such as:

- 4-Amino-3-sulfamoylbenzoic acid

- 3-Amino-4-sulfamoylbenzoic acid

- N-benzyl-4-sulfamoylbenzamide

These compounds share similar structural features but differ in their specific functional groups and positions. The uniqueness of this compound lies in its specific arrangement of the amino and sulfamoyl groups, which imparts distinct chemical and biological properties .

Actividad Biológica

3-Amino-4-sulfamoylbenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Structure:

- Chemical Formula: C₇H₈N₄O₃S

- Molecular Weight: 216.23 g/mol

Functional Groups:

- Amino group (-NH₂)

- Sulfamoyl group (-SO₂NH₂)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. Notably, it has been shown to inhibit carbonic anhydrase, an enzyme involved in several physiological processes, including acid-base balance and respiration. This inhibition can lead to a range of biological effects, including:

- Antimicrobial Activity: The compound exhibits significant antibacterial properties against various pathogens.

- Anticancer Effects: Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells by disrupting tubulin polymerization, which is essential for mitosis.

Antimicrobial Activity

In a study assessing the antimicrobial properties of sulfamoylbenzamide derivatives, this compound was found to effectively inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In cancer research, the compound has been tested against multiple human cancer cell lines. A notable study revealed that it inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with an IC₅₀ value of approximately 5 µM. The mechanism involved was linked to the prevention of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the structure of this compound can significantly affect its biological activity. For instance:

- Substituents on the benzene ring : Variations in substituents can enhance or reduce potency against specific targets.

- Amino group position : The positioning of the amino group relative to the sulfamoyl group plays a critical role in enzyme binding affinity.

Case Study 1: Antiviral Activity Against HBV

Research has shown that sulfamoylbenzamide derivatives can inhibit Hepatitis B Virus (HBV) nucleocapsid assembly. In vitro studies demonstrated that these compounds bind to the HBV core protein, preventing the formation of functional viral capsids. This interaction was characterized by a significant reduction in cytoplasmic HBV DNA levels .

Case Study 2: Cancer Cell Line Studies

In a comparative study involving multiple cancer cell lines, derivatives of this compound showed varying degrees of efficacy. The most potent derivative exhibited an IC₅₀ value significantly lower than that of standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .

Propiedades

IUPAC Name |

3-amino-4-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-5-3-4(7(9)11)1-2-6(5)14(10,12)13/h1-3H,8H2,(H2,9,11)(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFHVWWRFHGXTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.